molecular formula C12H18O2 B2846394 2-(2-Isopropylphenoxy)propan-1-ol CAS No. 1226152-58-4

2-(2-Isopropylphenoxy)propan-1-ol

Cat. No.: B2846394
CAS No.: 1226152-58-4
M. Wt: 194.274
InChI Key: APKWGZHYQOFVOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Isopropylphenoxy)propan-1-ol is an organic compound with the molecular formula C11H16O2. It is a derivative of phenol and is characterized by the presence of an isopropyl group attached to the benzene ring and a propan-1-ol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Williamson Ether Synthesis: This method involves the reaction of 2-isopropylphenol with 1-bromopropane in the presence of a strong base such as sodium hydride (NaH). The reaction proceeds through the formation of an alkoxide intermediate, followed by nucleophilic substitution.

  • Ullmann Condensation: This method involves the coupling of 2-isopropylphenol with 1-chloropropane in the presence of a copper catalyst. The reaction proceeds through the formation of a copper complex, followed by reductive elimination.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the Williamson Ether Synthesis due to its simplicity and high yield. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form 2-(2-isopropylphenoxy)propanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: The compound can be reduced to form 2-(2-isopropylphenoxy)ethanol using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or alkyl groups, to form different derivatives.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, acidic conditions.

  • Reduction: LiAlH4, ether solvent.

  • Substitution: NaH, 1-bromopropane, Cu catalyst.

Major Products Formed:

  • Oxidation: 2-(2-isopropylphenoxy)propanoic acid.

  • Reduction: 2-(2-isopropylphenoxy)ethanol.

  • Substitution: Various alkylated derivatives.

Scientific Research Applications

2-(2-Isopropylphenoxy)propan-1-ol has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: It has been investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.

  • Industry: It is used in the production of various industrial chemicals and materials due to its unique chemical properties.

Mechanism of Action

2-(2-Isopropylphenoxy)propan-1-ol is similar to other phenol derivatives, such as 2-(4-isopropylphenoxy)ethanol and 2-(2-isopropylphenoxy)ethanamine. it is unique in its structure and properties, which contribute to its distinct chemical behavior and applications.

Comparison with Similar Compounds

  • 2-(4-isopropylphenoxy)ethanol

  • 2-(2-isopropylphenoxy)ethanamine

  • 2-(2-isopropylphenoxy)propanoic acid

Does this cover everything you were looking for?

Properties

IUPAC Name

2-(2-propan-2-ylphenoxy)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-9(2)11-6-4-5-7-12(11)14-10(3)8-13/h4-7,9-10,13H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKWGZHYQOFVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.